molecular formula C12H14N2O2 B3433886 D,L-Homotryptophan CAS No. 6245-92-7

D,L-Homotryptophan

Cat. No.: B3433886
CAS No.: 6245-92-7
M. Wt: 218.25 g/mol
InChI Key: ADJZXDVMJPTFKT-UHFFFAOYSA-N
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Description

D,L-Homotryptophan is a synthetic amino acid with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is a derivative of tryptophan, an essential amino acid, and contains an indole functional group

Scientific Research Applications

D,L-Homotryptophan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to protein structure and function.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

D,L-Homotryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes

Cellular Effects

It has been suggested that this compound may have a strong binding affinity with the T-cell Cβ-FG loop, which could potentially alter T-cell signaling . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the tryptophan metabolic pathways, which include serotonin, indole, and kynurenine pathways

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Homotryptophan can be synthesized through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a base, followed by cyclization and subsequent purification steps . Another method includes the use of indole-3-pyruvic acid as a starting material, which undergoes a series of reactions including reduction and amination to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: D,L-Homotryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of the amino acid.

    Substitution: Substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of complex compounds .

Comparison with Similar Compounds

D,L-Homotryptophan can be compared with other similar compounds such as:

    Tryptophan: Both compounds contain an indole ring, but this compound has an additional carbon atom in its side chain.

    N-acetyl-D-tryptophan: This compound is similar in structure but has an acetyl group attached to the nitrogen atom.

    Cyclo-L-homotryptophan-D-valine: This cyclic dipeptide contains an additional carbon atom between the indole and diketopiperazine rings.

Uniqueness: this compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZXDVMJPTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399986, DTXSID101300614
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-92-7, 26988-87-4
Record name α-Amino-1H-indole-3-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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